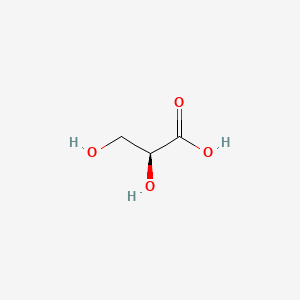

(2S)-2,3-dihidroxipropanoico ácido

Descripción general

Descripción

(2S)-2,3-dihydroxypropanoic acid, also known as L-threo-3,4-dihydroxyphenylserine (DOPS), is a naturally occurring amino acid derivative. It is a chiral molecule with two stereoisomers, L-threo and D-erythro. DOPS is synthesized from the amino acid L-serine via a series of enzymatic reactions. It has been found to have various biochemical and physiological effects and has been extensively studied for its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Aplicaciones de detección

(2S)-2,3-dihidroxipropanoico ácido: , debido a su grupo diol, puede interactuar con ácidos borónicos. Esta interacción es fundamental en varias aplicaciones de detección, particularmente en la detección de cis-dioles que son frecuentes en los sacáridos. Esta propiedad se explota en el desarrollo de sensores para el monitoreo de glucosa, lo cual es crucial para el manejo de la diabetes .

Etiquetado biológico y manipulación de proteínas

La capacidad del compuesto para unirse a los ácidos borónicos también facilita el etiquetado biológico y la manipulación de proteínas. Puede utilizarse para modificar proteínas, lo cual es esencial para comprender las funciones e interacciones de las proteínas. Esta aplicación es significativa en el estudio de la proteómica y los sistemas de administración de fármacos dirigidos .

Tecnologías de separación

En las tecnologías de separación, This compound puede utilizarse para crear columnas de afinidad que se unen selectivamente a ciertas moléculas. Esto es particularmente útil en la purificación de biomoléculas, como en la separación de glucoproteínas y otros compuestos que contienen dioles .

Desarrollo de terapéuticos

La interacción de This compound con los ácidos borónicos tiene potencial terapéutico. Puede utilizarse en el diseño de prodrógas que se dirijan a las células cancerosas o en la liberación controlada de insulina para el tratamiento de la diabetes. La especificidad del compuesto a ciertos marcadores biológicos puede aprovecharse para desarrollar terapias dirigidas .

Biología sintética y biofabricación

En la biología sintética, This compound puede formar parte de complejos multienzimáticos que catalizan una serie de reacciones de manera eficiente. Esta aplicación es prometedora en la biofabricación, donde el compuesto puede desempeñar un papel en la producción de productos químicos de alto valor mediante cascadas enzimáticas .

Optimización de enzimas

El compuesto también puede utilizarse en la optimización de enzimas. Al actuar como sustrato o intermedio, puede mejorar la eficiencia catalítica de las enzimas. Esto es particularmente relevante en la producción de trehalosa, donde la optimización de enzimas conduce a tasas de conversión más altas .

Mecanismo De Acción

Target of Action

(2S)-2,3-Dihydroxypropanoic acid, also known as L-lactic acid, primarily targets enzymes involved in metabolic pathways. It is a key intermediate in various biochemical pathways and plays a crucial role in several biological processes .

Mode of Action

The compound interacts with its targets, such as enzymes, by binding to their active sites, thereby influencing their activity. This interaction can lead to changes in the metabolic processes within the cell, affecting the synthesis and breakdown of different biomolecules .

Biochemical Pathways

(2S)-2,3-Dihydroxypropanoic acid is involved in several biochemical pathways. It is a product of glycolysis and can be used in the citric acid cycle, a crucial pathway for energy production. It can also be converted back to glucose via gluconeogenesis. Furthermore, it plays a role in the fermentation process under anaerobic conditions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (2S)-2,3-dihydroxypropanoic acid are as follows:

- Absorption : It is rapidly absorbed in the digestive system .

- Metabolism : It is metabolized primarily in the liver, but also in other tissues. The compound can be converted into pyruvate, a key intermediate in various metabolic pathways .

- Excretion : It is excreted in the urine and expired air as carbon dioxide .

These properties influence the bioavailability of the compound, which refers to the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action.

Result of Action

The action of (2S)-2,3-dihydroxypropanoic acid at the molecular and cellular level results in several effects. It plays a vital role in energy production, as it is involved in both glycolysis and the citric acid cycle. It also impacts the redox balance within the cell and can influence the pH in biological systems .

Action Environment

The action, efficacy, and stability of (2S)-2,3-dihydroxypropanoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution. Temperature can also impact the rate of chemical reactions involving the compound .

Propiedades

IUPAC Name |

(2S)-2,3-dihydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNPOMFGQQGHHO-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182557 | |

| Record name | Glyceric acid, l- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Glyceric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006372 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

28305-26-2 | |

| Record name | L-Glyceric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28305-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceric acid, l- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028305262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceric acid, l- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERIC ACID, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O316U8TKI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Glyceric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006372 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

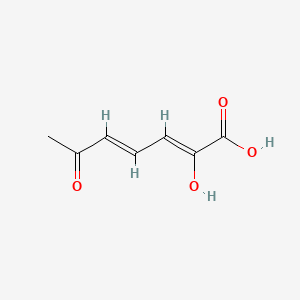

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-yl)-2-(5-methyl-2-furanyl)-3-imidazo[1,2-a]pyrazinamine](/img/structure/B1234205.png)

![(3S)-3-[[(2S)-2-[[(2S)-2-[(3-amino-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1234208.png)